![molecular formula C19H18F3N3O4 B2909865 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1251557-59-1](/img/structure/B2909865.png)
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a methoxyphenyl group, an imidazolidinone group, and a trifluoromethoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The imidazolidinone group, for example, is a five-membered ring containing two nitrogen atoms, which could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The imidazolidinone group, for example, could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy, trifluoromethoxy, and amide groups could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Antioxidant Properties of Similar Compounds
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
The main aim of this work was to synthesize a novel N - (substitified phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives and evaluate their antioxidant activity .
Methods of Application or Experimental Procedures
These compounds were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Results or Outcomes
The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards .
Electrochromic Behaviors of Similar Compounds
Specific Scientific Field
Material Sciences
Summary of the Application
Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically and their electrochromic behaviors were characterized .
Methods of Application or Experimental Procedures
The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS .
Results or Outcomes
PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-28-16-5-3-2-4-15(16)25-11-10-24(18(25)27)12-17(26)23-13-6-8-14(9-7-13)29-19(20,21)22/h2-9H,10-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRJADPQFUHWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

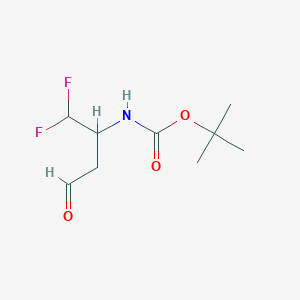
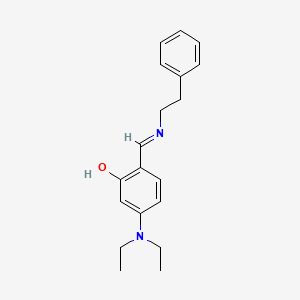
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
![3-methoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2909787.png)
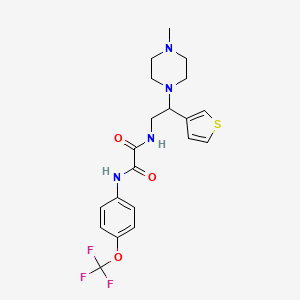
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)
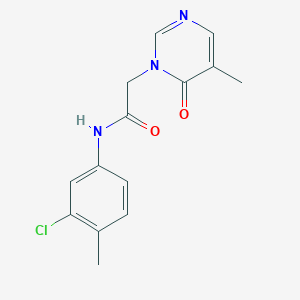
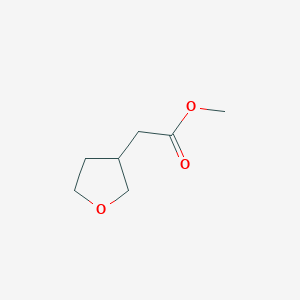
![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2909798.png)
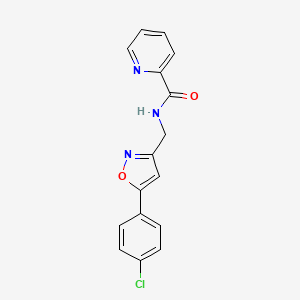
![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)